molecular formula C11H11ClF3NO B2616607 N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide CAS No. 853574-45-5

N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2616607
CAS No.: 853574-45-5
M. Wt: 265.66
InChI Key: IBUXFBXIJTWNTC-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C11H11ClF3NO and a molecular weight of 265.66 g/mol . This compound is characterized by the presence of a benzyl group, a chloro group, and a trifluoroethyl group attached to an acetamide backbone. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide can be synthesized through the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxides and other oxidized derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoroethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzyl and trifluoroethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c12-6-10(17)16(8-11(13,14)15)7-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUXFBXIJTWNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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